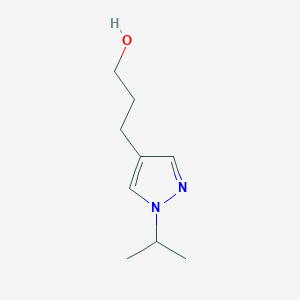
3-(1-Isopropyl-1H-pyrazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a pyrazole ring substituted with a propan-2-yl group at the 1-position and a propan-1-ol group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1H-pyrazol-4-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(propan-2-yl)-1H-pyrazole with an appropriate alkylating agent to introduce the propan-1-ol group at the 4-position. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the desired product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alcohol or amine.
Substitution: Corresponding halide or other substituted product.
Aplicaciones Científicas De Investigación
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Isopropyl-1H-pyrazol-4-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol: Similar structure but with the propan-1-ol group at the 5-position.
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]butan-1-ol: Similar structure but with a butan-1-ol group instead of propan-1-ol.
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propan-2-ol: Similar structure but with the hydroxyl group at the 2-position of the propyl chain.
Uniqueness
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group at the 1-position of the pyrazole ring and the propan-1-ol group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
3-(1-propan-2-ylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-8(2)11-7-9(6-10-11)4-3-5-12/h6-8,12H,3-5H2,1-2H3 |
Clave InChI |
KFTJPXLSARCPNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















